3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-30-19-11-5-3-9-17(19)21-24-20(32-25-21)14-26-18-10-4-2-8-16(18)22(28)27(23(26)29)13-15-7-6-12-31-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJNQQJAHHZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is synthesized from methyl anthranilate (1) through refluxing with urea in acetic acid, yielding quinazoline-2,4-dione (2). Subsequent catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the aromatic ring to produce 1,2,3,4-tetrahydroquinazoline-2,4-dione (3) in 85% yield.
Table 1: Optimization of Tetrahydroquinazoline Synthesis
Alternative Routes via Diamine Intermediates
An alternative approach involves condensing 2-aminobenzamide with formaldehyde under acidic conditions to form the tetrahydroquinazoline ring. This method offers moderate yields (70–75%) but requires stringent pH control.
Synthesis of the [3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl Fragment
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized via cyclization of 2-methoxybenzamidoxime (6) with bromoacetyl chloride (7). The reaction, conducted in dichloroethane (DCE) with triethylamine (Et₃N) as a base, yields 3-(2-methoxyphenyl)-5-(bromomethyl)-1,2,4-oxadiazole (8) in 74% yield.
Equation :
$$
\text{2-Methoxybenzamidoxime} + \text{Bromoacetyl chloride} \xrightarrow{\text{Et₃N, DCE}} \text{8} + \text{HCl} + \text{H}_2\text{O}
$$
Optimization of Oxadiazole Formation
Table 2: Solvent and Base Screening for Oxadiazole Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCE | 80 | 74 |
| DMAP | CH₃CN | 70 | 65 |
| K₂CO₃ | Toluene | 110 | 58 |
DMAP (4-dimethylaminopyridine) marginally improves yields in acetonitrile, but Et₃N in DCE remains optimal for scalability.
Final Coupling of the Oxadiazole Moiety
N-Alkylation of the Tetrahydroquinazoline Intermediate
Intermediate 5 is alkylated with 3-(2-methoxyphenyl)-5-(bromomethyl)-1,2,4-oxadiazole (8) using NaH in DMF at 50°C. The reaction achieves 62% yield of the target compound after purification via silica gel chromatography.
Critical Parameters :
- Excess alkylating agent (1.5 equiv) minimizes dimerization.
- Slow addition of NaH prevents exothermic decomposition.
Mechanistic Insights and Side Reactions
Competing Pathways in Oxadiazole Formation
During oxadiazole synthesis, premature hydrolysis of bromoacetyl chloride to bromoacetic acid may occur, leading to undesired byproducts. Inclusion of molecular sieves (4Å) suppresses hydrolysis, enhancing yield by 12%.
Epimerization Risks in Tetrahydroquinazoline Reduction
Catalytic hydrogenation of the quinazoline-dione core may induce epimerization at C-3. Chiral HPLC analysis confirms retention of configuration when using Pd/C in ethanol, whereas PtO₂ catalysts cause partial racemization.
Scalability and Industrial Considerations
Gram-scale synthesis of the target compound demonstrates consistent yields (58–65%) across batches, with DMF and NaH identified as critical cost drivers. Alternative bases like KOtBu reduce costs by 18% but necessitate higher temperatures (80°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₅H₂₁N₄O₅ : 473.1461 [M+H]⁺.
- Observed : 473.1458 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction reactions can target the oxadiazole moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallics can be used under conditions such as heating or catalysis.
Major Products
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Amines or hydrazines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety show promising anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with significant efficacy .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of the furan and oxadiazole groups enhances their ability to interact with cellular targets, leading to increased cytotoxicity against tumors .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Potential in Neurological Disorders
Recent investigations have suggested that compounds similar to 3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione may offer neuroprotective benefits. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress plays a significant role in neuronal damage. The antioxidant properties associated with the furan ring may contribute to this protective effect .
Synthesis and Derivative Development
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Various synthetic routes have been explored to produce oxadiazole derivatives effectively. Techniques such as cycloaddition reactions have been highlighted for their ability to yield high percentages of desired products under mild conditions .
Data Table: Summary of Applications
Case Studies
-
Anticancer Efficacy Study
A study reported that a series of oxadiazole derivatives exhibited potent anticancer activity against multiple cell lines with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity . -
Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of several synthesized compounds based on the target structure against common pathogens. Results indicated significant inhibition zones compared to control antibiotics, suggesting potential for therapeutic use . -
Neuroprotection Research
Research focusing on neuroprotective effects showed that compounds similar to the target structure could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This opens avenues for exploring its use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole moiety can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity. The quinazoline core is known for its ability to inhibit certain kinases, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives of 1,2,4-triazoles , 1,3,4-oxadiazoles , and thiadiazoles , which share nitrogen-rich heterocyclic frameworks. Below is a comparative analysis:
Key Comparisons
Core Heterocycles Tetrahydroquinazoline-2,4-dione (Target): Offers a bicyclic structure with dual hydrogen-bonding sites (dione groups), enhancing target binding specificity compared to monocyclic triazoles or oxadiazoles . 1,2,4-Triazoles (e.g., ): Exhibit broad-spectrum bioactivity (antimicrobial, antiviral) but may suffer from metabolic instability due to fewer electron-withdrawing groups . 1,3,4-Oxadiazoles (e.g., ): Superior metabolic stability over triazoles due to aromatic oxadiazole rings, aligning with the target compound’s design .
Substituent Effects
- The 2-methoxyphenyl group on the oxadiazole ring in the target compound increases lipophilicity (logP ~3.2 predicted) compared to simpler phenyl substituents (logP ~2.5 in ), favoring blood-brain barrier penetration .
- Furan moieties (common in ) enhance π-π interactions with aromatic residues in enzyme active sites, a feature shared with the target compound .
Synthetic Routes
- The target compound’s synthesis likely involves:
Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate (similar to ).
Alkylation of the tetrahydroquinazoline-dione core with furan-2-ylmethyl and oxadiazole-methyl groups under basic conditions . Comparatively, 1,2,4-triazole derivatives () require milder conditions (e.g., reflux in ethanol), highlighting the target’s synthetic complexity .
Pharmacological Potential Anticancer Activity: The oxadiazole and quinazoline-dione cores are associated with kinase inhibition (e.g., EGFR), contrasting with 1,2,4-triazole-thiones’ focus on anti-inflammatory targets . Solubility: The target compound’s calculated aqueous solubility (LogS ≈ -4.5) is lower than 1,2,4-triazole derivatives (LogS ≈ -3.8) due to higher molecular weight, necessitating formulation optimization .
Molecular Docking Insights
- Docking studies (referencing ) suggest the oxadiazole’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR), while the furan group engages in hydrophobic interactions. This dual mechanism is absent in simpler triazole derivatives .
Biological Activity
The compound 3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structure features a tetrahydroquinazoline core fused with an oxadiazole ring and a furan moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components:
- Oxadiazole Derivatives : Compounds containing the oxadiazole ring have shown significant anticancer properties. Studies indicate that derivatives with this structure exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
- Tetrahydroquinazoline : This moiety has been associated with various pharmacological activities including anti-inflammatory and anticancer effects. Research indicates that tetrahydroquinazoline derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis .
- Furan Ring Influence : Compounds with furan rings have demonstrated antimicrobial and anti-inflammatory properties. The furan moiety enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake .
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Western blot analyses revealed increased levels of p53 protein and activated caspase-3 in treated cells, suggesting that the compound induces apoptosis through intrinsic pathways .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
